molecular formula C20H23N5O B6447383 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine CAS No. 2640845-16-3

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine

Cat. No. B6447383
CAS RN: 2640845-16-3
M. Wt: 349.4 g/mol
InChI Key: CIUGKZGFKSELHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine” is a complex organic molecule. It consists of a piperazine ring substituted with a 2-methoxyphenyl group at one nitrogen and a 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl group at the other .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The piperazine ring provides a basic character to the molecule, while the methoxyphenyl and cyclopropylpyrazolo[1,5-a]pyrazin-4-yl groups contribute to its overall polarity and potential for interactions .

Scientific Research Applications

Antiviral Properties

The compound exhibits promising antiviral activity due to its specific interactions with viral proteins. Researchers have identified it as a covalent cysteine protease inhibitor, making it a potential candidate for combating alphaviruses transmitted by mosquitoes . Further studies could explore its efficacy against specific viruses like Chikungunya (CHIKV), Ross River (RRV), and other alphaviruses.

Drug Design and Optimization

a. Prodrug Development: Inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, a product formed during synthesis, could serve as a prodrug. Researchers have demonstrated its use as a carrier for the acyclic β-amidomethyl vinyl sulfone warhead . Investigating its stability, bioavailability, and targeted release could enhance drug design strategies.

Fluorescent Probes

The compound’s core structure, when modified, could serve as a fluorophore for optical applications. Tunable photophysical properties make it an interesting candidate for labeling and imaging studies .

Heterocyclic Building Blocks

a. Synthesis of Fused Heterocycles: 2-Azahetarylacetonitriles, structurally related to our compound, are valuable building blocks for assembling various heterocyclic structures. Researchers have used them to create functionalized compounds with diverse properties .

Other Biological Activities

a. CB1 and CB2 Receptor Modulation: Pyrazole derivatives, including our compound, have shown activity at cannabinoid receptors. Investigating their binding affinity and selectivity could reveal potential therapeutic applications .

properties

IUPAC Name

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-26-19-5-3-2-4-17(19)23-10-12-24(13-11-23)20-18-14-16(15-6-7-15)22-25(18)9-8-21-20/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGKZGFKSELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine

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